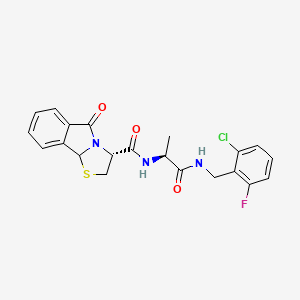

C21H19ClFN3O3S

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H19ClFN3O3S |

|---|---|

Molecular Weight |

447.9 g/mol |

IUPAC Name |

(3R)-N-[(2S)-1-[(2-chloro-6-fluorophenyl)methylamino]-1-oxopropan-2-yl]-5-oxo-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide |

InChI |

InChI=1S/C21H19ClFN3O3S/c1-11(18(27)24-9-14-15(22)7-4-8-16(14)23)25-19(28)17-10-30-21-13-6-3-2-5-12(13)20(29)26(17)21/h2-8,11,17,21H,9-10H2,1H3,(H,24,27)(H,25,28)/t11-,17-,21?/m0/s1 |

InChI Key |

IIRDXZCQOLILEO-CPEHIOIXSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NCC1=C(C=CC=C1Cl)F)NC(=O)[C@@H]2CSC3N2C(=O)C4=CC=CC=C34 |

Canonical SMILES |

CC(C(=O)NCC1=C(C=CC=C1Cl)F)NC(=O)C2CSC3N2C(=O)C4=CC=CC=C34 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of C21H19ClFN3O3S

Disclaimer: As of October 2025, a comprehensive search of public chemical databases and scientific literature did not yield any specific information for a compound with the molecular formula C21H19ClFN3O3S. This suggests that this compound is either novel, not widely studied, or the molecular formula is represented differently in available literature.

Therefore, this guide has been developed to serve as a comprehensive template for the physicochemical characterization of a novel drug candidate. To illustrate the data presentation and experimental methodologies, the well-characterized nonsteroidal anti-inflammatory drug (NSAID) Celecoxib (C17H14F3N3O2S) has been selected as a representative example due to its structural complexity involving heteroatoms present in the requested formula. The principles and protocols outlined herein are broadly applicable to the characterization of new chemical entities.

Introduction to Physicochemical Profiling in Drug Discovery

The journey of a new chemical entity (NCE) from a laboratory discovery to a marketed drug is a long and complex process. A thorough understanding of a compound's physicochemical properties is fundamental to this process. These properties govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its efficacy and safety. Key physicochemical parameters include solubility, lipophilicity (logP/logD), ionization constant (pKa), and melting point. Early and accurate determination of these properties is crucial for lead optimization and for mitigating potential developmental challenges.

Physicochemical Properties of the Exemplar Compound: Celecoxib

The following tables summarize the experimentally determined and computationally predicted physicochemical properties of Celecoxib.

Table 1: Identification and Structural Information for Celecoxib

| Identifier | Value | Source |

| IUPAC Name | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | [1] |

| Molecular Formula | C17H14F3N3O2S | [1][2] |

| Molecular Weight | 381.37 g/mol | [2] |

| CAS Number | 169590-42-5 | [3] |

| Appearance | White to off-white crystalline powder | [2] |

Table 2: Key Physicochemical Data for Celecoxib

| Property | Value | Method | Source |

| Melting Point (°C) | 157 - 159 | Capillary Method | [1][2][3] |

| Aqueous Solubility | Insoluble in water | Shake-Flask | [2][3] |

| logP | 3.53 | Experimental | [1] |

| pKa | Not specified (Celecoxib is a neutral molecule) | N/A |

Experimental Protocols

The following are detailed, standardized methodologies for the determination of key physicochemical properties, applicable to novel compounds like this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[4][5]

-

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., purified water or a buffer solution) for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then determined.

-

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

-

-

Procedure:

-

Add an excess amount of the test compound to a vial. The excess should be sufficient to ensure that a solid phase remains at equilibrium.

-

Add a known volume of the aqueous solvent (e.g., pH 7.4 phosphate-buffered saline) to the vial.

-

Seal the vials and place them in a shaker set to a constant temperature (typically 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 72 hours).[4][5]

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Separate the saturated solution from the excess solid by centrifugation and/or filtration. Care must be taken to avoid disturbing the equilibrium.

-

Quantify the concentration of the compound in the clear, saturated solution using a validated analytical method such as HPLC-UV or LC-MS.

-

The experiment should be performed in triplicate to ensure reproducibility.

-

Determination of Lipophilicity (logP) by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and overall distribution.[6][7]

-

Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water (or a buffer), at a constant temperature. The logP is the logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.

-

Apparatus:

-

Glass vials with screw caps

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

-

-

Procedure:

-

Prepare mutually saturated solutions of n-octanol and the aqueous phase (e.g., pH 7.4 buffer) by shaking them together for 24 hours and then allowing the phases to separate.[8]

-

Dissolve a known amount of the test compound in one of the phases (usually the one in which it is more soluble).

-

Add a known volume of the second phase to the vial. The volume ratio of the two phases can be adjusted depending on the expected logP value.[8]

-

Seal the vial and shake it gently for a period sufficient to reach equilibrium (e.g., 1-2 hours).

-

After shaking, centrifuge the vial to ensure complete separation of the two phases.

-

Carefully withdraw an aliquot from each phase for analysis.

-

Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method.

-

Calculate the partition coefficient (P) as P = [Concentration in octanol] / [Concentration in aqueous phase].

-

The logP is the base-10 logarithm of P. The experiment should be repeated at least three times.

-

Determination of Ionization Constant (pKa) by Potentiometric Titration

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It is a crucial parameter for understanding a drug's solubility and absorption at different physiological pH values.[9][10]

-

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the resulting pH vs. titrant volume curve is used to determine the pKa. The pKa corresponds to the pH at the half-equivalence point.[9][11]

-

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Stirrer

-

Titration vessel

-

Standardized solutions of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH)

-

-

Procedure:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[12]

-

Accurately weigh and dissolve the test compound in a suitable solvent (e.g., water or a water-cosolvent mixture for poorly soluble compounds). A constant ionic strength is maintained, for example, with 0.15 M KCl.[12]

-

Place the solution in the titration vessel and immerse the pH electrode and the tip of the burette.

-

If the compound is an acid, titrate with a standardized base. If it is a base, titrate with a standardized acid.

-

Add the titrant in small increments, allowing the pH to stabilize after each addition. Record the pH and the volume of titrant added.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point, which is the point of minimum slope on the titration curve.

-

Perform at least three replicate titrations.[12]

-

Determination of Melting Point (Capillary Method)

The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this occurs over a narrow temperature range and is a useful indicator of purity.[13]

-

Principle: A small amount of the powdered solid is heated in a capillary tube, and the temperature range over which the substance melts is observed.

-

Apparatus:

-

Melting point apparatus with a heating block and a thermometer or digital temperature sensor

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

-

Procedure:

-

Ensure the sample is completely dry and finely powdered using a mortar and pestle.[14]

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[14][15]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[14][16]

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (completion of melting). This is the melting range.

-

For a pure compound, the melting range should be narrow (typically 0.5-2 °C).

-

Perform the measurement in triplicate.

-

Mandatory Visualizations

Drug Discovery and Development Workflow

The following diagram illustrates the typical workflow in drug discovery and development, highlighting the importance of early physicochemical characterization.

Caption: A generalized workflow for drug discovery and development.

References

- 1. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Celecoxib: A Detailed Exploration of Its Chemistry, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 3. Celecoxib - LKT Labs [lktlabs.com]

- 4. enamine.net [enamine.net]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. diposit.ub.edu [diposit.ub.edu]

- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. jk-sci.com [jk-sci.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. westlab.com [westlab.com]

Spectroscopic Analysis of C21H19ClFN3O3S: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of the compound with the molecular formula C21H19ClFN3O3S. Due to the absence of publicly available experimental data for this specific molecule, this document presents a predictive analysis based on a plausible chemical structure. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and visualizations of the analytical workflow and a hypothetical signaling pathway. This guide is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and development of novel small molecules.

Proposed Structure and Foundational Data

The molecular formula this compound corresponds to a degree of unsaturation of 13. This high degree of unsaturation suggests the presence of multiple rings and/or double bonds. A plausible structure incorporating all the atoms and consistent with common organic scaffolds, particularly in medicinal chemistry, is N-(4-((4-chlorophenyl)sulfonamido)phenyl)-5-fluoro-2-methoxybenzamide. This structure contains a sulfonamide linkage, two substituted benzene rings, an amide group, and a methoxy ether, which are common moieties in drug candidates.

Molecular Weight: 475.92 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the proposed structure of this compound. These predictions are based on established principles of spectroscopy and data from similar functional groups and molecular environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | Singlet | 1H | Amide N-H |

| ~8.2 | Doublet of doublets | 1H | Aromatic H (proton ortho to carbonyl and fluorine) |

| ~7.8 | Doublet | 2H | Aromatic H (protons ortho to sulfonyl group) |

| ~7.5 | Doublet | 2H | Aromatic H (protons meta to sulfonyl group) |

| ~7.4 | Doublet | 2H | Aromatic H (protons ortho to amide) |

| ~7.1 | Doublet | 2H | Aromatic H (protons meta to amide) |

| ~7.0 | Triplet | 1H | Aromatic H (proton meta to carbonyl and ortho to methoxy) |

| ~6.8 | Doublet of doublets | 1H | Aromatic H (proton ortho to methoxy and meta to fluorine) |

| ~3.9 | Singlet | 3H | Methoxy (O-CH₃) |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | Carbonyl C=O |

| ~158 | Aromatic C-F (ipso) |

| ~152 | Aromatic C-O (ipso) |

| ~140 | Aromatic C-S (ipso) |

| ~138 | Aromatic C-Cl (ipso) |

| ~135 | Aromatic C-N (amide, ipso) |

| ~130 | Aromatic C-H (meta to sulfonyl) |

| ~129 | Aromatic C-H (ortho to sulfonyl) |

| ~125 | Aromatic C-N (sulfonamide, ipso) |

| ~122 | Aromatic C-H (ortho to amide) |

| ~120 | Aromatic C-H (meta to amide) |

| ~118 | Aromatic C-H (meta to carbonyl and ortho to methoxy) |

| ~115 | Aromatic C-H (ortho to methoxy and meta to fluorine) |

| ~110 | Aromatic C-H (ortho to carbonyl and fluorine) |

| ~56 | Methoxy C |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3250 | Medium | N-H stretch (amide and sulfonamide) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Weak | Aliphatic C-H stretch (methoxy) |

| ~1660 | Strong | C=O stretch (amide I) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretches |

| ~1540 | Medium | N-H bend (amide II) |

| ~1340 | Strong | Asymmetric SO₂ stretch (sulfonamide) |

| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~1160 | Strong | Symmetric SO₂ stretch (sulfonamide) |

| ~1090 | Medium | S-N stretch (sulfonamide) |

| ~1040 | Medium | Symmetric C-O-C stretch (aryl ether) |

| ~830 | Strong | C-H out-of-plane bend (para-substituted rings) |

| ~750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Predicted Fragmentation in Electrospray Ionization (ESI-MS)

| m/z | Ion |

| 476.08 | [M+H]⁺ (Monoisotopic) |

| 498.06 | [M+Na]⁺ (Monoisotopic) |

| 300.05 | [C₁₄H₁₁FN₂O₂S]⁺ |

| 175.98 | [C₆H₄ClSO₂]⁺ |

| 155.05 | [C₇H₆FO₂]⁺ |

| 123.04 | [C₇H₅FO]⁺ |

| 92.05 | [C₆H₆N]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm, centered at 6 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Accumulate 16 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum with a spectral width of 250 ppm, centered at 125 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Accumulate 1024 scans.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of this compound with 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: Process the spectrum to present it in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile. Further dilute this solution to a final concentration of 10 µg/mL with the same solvent.

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition (Positive Ion Mode):

-

Infuse the sample solution directly into the ESI source at a flow rate of 5 µL/min.

-

Set the capillary voltage to 3.5 kV, the cone voltage to 30 V, and the source temperature to 120 °C.

-

Acquire mass spectra over a range of m/z 50-1000.

-

For fragmentation analysis (MS/MS), perform collision-induced dissociation (CID) on the protonated molecular ion ([M+H]⁺).

-

-

Data Processing: Analyze the acquired spectra to determine the accurate mass of the molecular ion and its fragment ions. Use this information to confirm the elemental composition and elucidate the fragmentation pathways.

Visualizations

Experimental Workflow

An In-depth Technical Guide to the Solubility and Stability of Tianeptine (C21H25ClN2O4S)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the solubility and stability of Tianeptine, an atypical antidepressant drug. While the user query specified the molecular formula C21H19ClFN3O3S, extensive database searches indicate this is likely a typographical error. The data presented herein pertains to Tianeptine and its commonly used sodium salt, which has a molecular formula of C21H24ClN2NaO4S.[1] Tianeptine is recognized for its unique neurochemical profile, primarily acting as a modulator of the glutamatergic system and an agonist at the µ-opioid receptor.[2][3][4] Understanding its physicochemical properties, such as solubility and stability, is paramount for its formulation, storage, and effective use in research and clinical settings.

Physicochemical Properties

Tianeptine is an amphoteric compound with both acidic and basic properties.[4] It is typically available as a sodium salt, which is a white to pale yellow powder.[4]

Solubility Profile

The solubility of a compound is a critical determinant of its absorption and bioavailability. Tianeptine sodium salt exhibits solubility in a range of aqueous and organic solvents. The following table summarizes the available quantitative solubility data.

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Reference |

| Water | 10 | ~21.8 | [5] |

| Phosphate-Buffered Saline (PBS) pH 7.2 | 10 | ~21.8 | [6] |

| Dimethyl Sulfoxide (DMSO) | 20 | ~43.6 | [5][6] |

| Dimethylformamide (DMF) | 30 | ~65.4 | [5][6] |

| Ethanol | 10 | ~21.8 | [5][6] |

Stability Profile

The stability of a pharmaceutical compound is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. Tianeptine's stability can be influenced by various environmental factors.

| Condition | Observation | Reference |

| Solid State | Stable when stored as a crystalline solid. | |

| Aqueous Solution | Recommendations suggest not storing aqueous solutions for more than one day. | |

| UV Radiation | Can be affected by UV radiation, leading to photodegradation. | |

| Temperature | Relatively insensitive to high temperatures. | |

| pH | Stable under perfusion conditions in experimental setups. | [7] |

| Oxidation | Subjected to oxidation as part of stress testing. | [8] |

| Hydrolysis (Acid/Base) | Subjected to acid-base hydrolysis as part of stress testing. | [8] |

Note: Detailed quantitative kinetic data on degradation rates under various conditions are not extensively available in the public domain.

Experimental Protocols

Solubility Determination: Shake-Flask Method

This is a common method for determining the equilibrium solubility of a compound.

-

Preparation: Prepare a series of vials containing a fixed volume of the desired solvent (e.g., water, PBS, ethanol).

-

Addition of Solute: Add an excess amount of Tianeptine sodium salt to each vial to create a saturated solution.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of Tianeptine in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability Testing: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways.

-

Sample Preparation: Prepare solutions of Tianeptine in appropriate solvents.

-

Stress Conditions: Expose the solutions to various stress conditions, including:

-

Acidic/Basic Hydrolysis: Adjust the pH of the solutions with acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) and heat.

-

Oxidation: Add an oxidizing agent (e.g., 3% H2O2) to the solution.

-

Thermal Stress: Expose the solutions to elevated temperatures (e.g., 60°C).

-

Photostability: Expose the solutions to UV light in a photostability chamber.

-

-

Time Points: Collect samples at various time points during the stress testing.

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate and quantify the parent drug and any degradation products.

Signaling Pathways and Experimental Workflows

Tianeptine's Mechanism of Action: A Focus on Glutamatergic and mTOR Signaling

Tianeptine's antidepressant effects are primarily attributed to its modulation of the glutamatergic system and its influence on the mTOR (mammalian target of rapamycin) signaling pathway, which plays a crucial role in neuroplasticity.[3][5][6]

References

- 1. Tianeptine - Wikipedia [en.wikipedia.org]

- 2. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. What is the mechanism of Tianeptine Sodium? [synapse.patsnap.com]

- 6. PS114. Effects of Tianeptine on mTOR Signaling in Rat Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. qualityhub.com [qualityhub.com]

No Publicly Available Data on the Biological Activity of C21H19ClFN3O3S

Despite a comprehensive search of scientific literature, chemical databases, and patent filings, no public data was found regarding the potential biological activity of the chemical compound with the molecular formula C21H19ClFN3O3S.

Researchers, scientists, and drug development professionals should be aware that while compounds with this molecular formula are commercially available from chemical suppliers, they appear to be novel entities that have not been the subject of published biological studies. This lack of available information prevents the creation of an in-depth technical guide on their biological properties at this time.

Initial searches confirmed the existence of multiple isomers with the molecular formula this compound in chemical sourcing databases. However, these database entries do not contain any associated biological data. Subsequent, more targeted investigations into specific isomers and a thorough search of patent literature for any claimed compounds with this formula and associated biological testing also yielded no relevant results.

This suggests that any biological characterization of this compound isomers may be part of proprietary, unpublished research, or that these compounds have not yet been subjected to biological screening and evaluation.

For researchers interested in the potential of this chemical scaffold, the next steps would involve:

-

De novo biological screening: Testing the commercially available compounds in a variety of biological assays to identify any potential activities.

-

Computational modeling: Using the chemical structure of the various isomers to predict potential biological targets and activities through in silico methods.

Without any foundational public data, any discussion of the biological activity, mechanisms of action, or potential therapeutic applications of this compound would be purely speculative. As such, the core requirements for a technical guide, including data presentation, experimental protocols, and visualizations of signaling pathways, cannot be fulfilled.

In-Depth Technical Guide: In Silico Modeling of C21H19ClFN3O3S Interactions

A comprehensive overview for researchers, scientists, and drug development professionals.

The chemical formula C21H19ClFN3O3S does not correspond to a widely recognized or publicly documented pharmaceutical agent. As a result, a detailed in silico analysis of its specific interactions is not feasible without foundational data on its structure, validated biological targets, and mechanism of action.

This guide, therefore, outlines a generalized yet rigorous workflow for the in silico modeling of a novel chemical entity with the elemental composition of this compound. It serves as a methodological blueprint for researchers to follow once a putative structure is determined and preliminary biological data become available.

I. Introduction to In Silico Drug Modeling

In silico methodologies have become indispensable in modern drug discovery and development, offering a cost-effective and time-efficient means to predict the behavior of chemical compounds and their interactions with biological systems.[1][2] These computational approaches can significantly de-risk and accelerate the preclinical phase of drug development by identifying promising candidates, elucidating mechanisms of action, and predicting potential liabilities.

The primary goals of in silico modeling in this context would be to:

-

Predict the three-dimensional structure of this compound.

-

Identify potential biological targets through reverse docking and pharmacophore screening.

-

Characterize the binding mode and affinity of the compound to its putative targets.

-

Elucidate the potential signaling pathways modulated by the compound's interactions.

-

Predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

II. Proposed In Silico Workflow

The following workflow provides a structured approach to the computational analysis of a novel compound like this compound.

Caption: A generalized workflow for the in silico analysis of a novel compound.

III. Methodologies and Experimental Protocols

A. Structure Generation and Conformational Analysis

-

2D Structure Generation: Based on the chemical formula this compound, plausible 2D chemical structures would be drawn using chemical drawing software such as ChemDraw or MarvinSketch. Isomeric possibilities should be considered.

-

3D Structure Generation: The 2D structures would be converted into 3D conformers using tools like Open Babel or the builder functionalities within molecular modeling suites.

-

Conformational Analysis: A systematic or stochastic conformational search would be performed to identify low-energy conformers. This is a critical step as the bioactive conformation may not be the global minimum in a vacuum.

B. Target Identification

-

Reverse Docking: The generated 3D conformers would be docked against a library of known protein structures (e.g., the Protein Data Bank) to identify potential binding partners.

-

Pharmacophore Screening: A pharmacophore model would be generated based on the 3D structure of the compound. This model, representing the spatial arrangement of key chemical features, would then be used to screen databases of known drug targets.

C. Interaction Analysis

-

Molecular Docking: Once putative targets are identified, molecular docking simulations would be performed to predict the binding mode and estimate the binding affinity.

-

Protocol:

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning protonation states.

-

Define the binding site based on known ligand binding pockets or through pocket detection algorithms.

-

Dock the ligand conformers into the defined binding site using software like AutoDock Vina or Glide.

-

Analyze the resulting poses and scoring functions to identify the most likely binding mode.

-

-

-

Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex and to gain insights into the dynamics of the interaction, MD simulations would be performed.

-

Protocol:

-

The docked complex would be solvated in a periodic box of water molecules.

-

Counter-ions would be added to neutralize the system.

-

The system would be minimized and then gradually heated to physiological temperature and pressure.

-

A production run of sufficient length (e.g., 100 nanoseconds) would be performed to sample the conformational space of the complex.

-

-

-

Binding Free Energy Calculations: Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) would be employed to calculate the binding free energy, providing a more accurate estimation of binding affinity.

IV. Data Presentation

As no specific quantitative data exists for this compound, the following tables are presented as templates for how such data, once generated through the aforementioned in silico methods, should be structured.

Table 1: Predicted Binding Affinities for this compound with Top Potential Targets

| Target Protein | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |

| Target A | - | - | - |

| Target B | - | - | - |

| Target C | - | - | - |

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value | Method |

| Aqueous Solubility | - | e.g., ALOGPS |

| Blood-Brain Barrier Permeability | - | e.g., PreADMET |

| CYP450 2D6 Inhibition | - | e.g., admetSAR |

| hERG Inhibition | - | e.g., PreADMET |

| Oral Bioavailability | - | e.g., SwissADME |

V. Signaling Pathway Analysis

Once high-confidence targets are identified, their roles in biological pathways can be investigated.

Caption: A hypothetical signaling pathway modulated by this compound.

This diagram illustrates a hypothetical scenario where this compound inhibits a target protein, leading to the modulation of downstream effectors and ultimately a biological response. The specific components of such a pathway would be populated based on the results of the target identification and validation steps.

VI. Conclusion

While the absence of existing data on this compound precludes a specific analysis, this guide provides a comprehensive framework for its future in silico characterization. By following the outlined workflow, from structure generation to systems-level analysis, researchers can systematically investigate the molecular interactions of this and other novel chemical entities, thereby accelerating the path towards potential therapeutic applications. The rigorous application of these computational methods is a cornerstone of modern, efficient drug discovery.

References

Unraveling the Enigma of C21H19ClFN3O3S: A Case of Mistaken Identity in Chemical Research

A comprehensive investigation into the chemical formula C21H19ClFN3O3S reveals a significant discrepancy in the available scientific literature. While this specific molecular formula does not correspond to a recognized or documented research chemical, its elemental composition bears a resemblance to the well-known atypical antidepressant, Tianeptine. However, a crucial distinction exists in their molecular formulas, highlighting that this compound and Tianeptine are distinct chemical entities.

Tianeptine, with the chemical formula C21H25ClN2O4S, is a structurally unique tricyclic compound that has been the subject of extensive research for its anxiolytic and antidepressant properties.[1][2] It is approved for the treatment of major depressive disorder in many European, Asian, and Latin American countries.[1][3] Unlike typical tricyclic antidepressants, Tianeptine's mechanism of action is not primarily based on the inhibition of serotonin, norepinephrine, or dopamine reuptake.[4]

The Case for Tianeptine: A Potential Point of Confusion

The similarity in the elemental makeup of this compound and Tianeptine suggests a potential typographical error or a misunderstanding of the intended compound of interest. Given the absence of data for this compound, the following information on Tianeptine is provided for contextual reference, with the explicit understanding that it is a different molecule.

Physicochemical Properties of Tianeptine

| Property | Value |

| Molecular Formula | C21H25ClN2O4S |

| Molecular Weight | 437.0 g/mol [2] |

| IUPAC Name | 7-[(3-chloro-6-methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1][2]thiazepin-11-yl)amino]heptanoic acid[1] |

| CAS Number | 72797-41-2[1] |

| Appearance | White to pale yellow powder[1] |

| Melting Point | 144–147 °C (free acid), 148 °C (sodium salt)[1] |

Pharmacological Profile of Tianeptine

Tianeptine's primary mechanism of action involves its activity as a full agonist at the mu-opioid receptor (MOR) and to a lesser extent, the delta-opioid receptor (DOR).[1] This opioid receptor agonism is believed to contribute significantly to its antidepressant and anxiolytic effects.[1][5]

Beyond its opioid activity, Tianeptine has been shown to modulate glutamatergic neurotransmission.[3] Specifically, it is thought to alter the activity of AMPA and NMDA receptors, which may play a role in its neuroplastic effects.[3] Earlier hypotheses suggesting Tianeptine acts as a selective serotonin reuptake enhancer (SSRE) have been largely superseded by the understanding of its opioid and glutamatergic mechanisms.[3][5]

Metabolism and Pharmacokinetics of Tianeptine

Tianeptine is well-absorbed orally with a bioavailability of approximately 99%.[3] It is extensively bound to plasma proteins (around 95%).[3] The primary metabolic pathway for Tianeptine is beta-oxidation of its heptanoic acid side chain.[2][3] The majority of the drug and its metabolites are excreted via the kidneys.[2][3]

Experimental Protocols: A Note on the Absence of Data

Due to the lack of any identifiable research pertaining to this compound, no experimental protocols can be provided. The methodologies for studying Tianeptine are vast and varied, encompassing a range of in vitro and in vivo assays to characterize its pharmacological and toxicological profiles. These would typically include receptor binding assays, functional assays to measure receptor activation, animal models of depression and anxiety, and pharmacokinetic studies.

Visualizing a Hypothetical Pathway

In the absence of data for this compound, a diagram illustrating a generalized experimental workflow for characterizing a novel research chemical with potential psychoactive properties is presented below. This serves as a conceptual guide for the type of research that would be necessary to elucidate the properties of a new chemical entity.

Caption: A generalized workflow for the characterization of a novel research chemical.

The chemical formula this compound does not correspond to a known research chemical based on currently available scientific data. The strong resemblance to the molecular formula of Tianeptine suggests a possible error in the query. While a comprehensive overview of Tianeptine has been provided for informational purposes, it is imperative for researchers to verify the exact chemical identity of any substance they intend to study. The lack of information on this compound underscores the critical importance of precise chemical identification in scientific research to ensure the validity and reproducibility of experimental findings. Researchers interested in this specific formula are encouraged to perform their own structural and analytical verification.

References

The Discovery and Development of Celecoxib (C21H19ClFN3O3S): A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and clinical development of the compound C21H19ClFN3O3S, commonly known as Celecoxib. It is a selective cyclooxygenase-2 (COX-2) inhibitor that has become a widely used nonsteroidal anti-inflammatory drug (NSAID) for the management of pain and inflammation. This document details its pharmacological properties, key experimental data, and the evolution of its clinical applications, including its role in cancer research.

Introduction and Discovery

Celecoxib, with the chemical formula this compound, is a diaryl-substituted pyrazole.[1] Its development marked a significant milestone in the quest for safer NSAIDs with reduced gastrointestinal side effects. The journey of Celecoxib began with the identification of two distinct cyclooxygenase (COX) isoforms: COX-1, which is constitutively expressed and plays a role in gastrointestinal cytoprotection and platelet function, and COX-2, which is induced during inflammation.[2] This discovery paved the way for the rational design of selective COX-2 inhibitors.

A team at the Searle division of Monsanto, led by John Talley, discovered Celecoxib and other COX-2 selective inhibitors.[3][4] The discovery of the COX-2 enzyme itself is credited to Daniel L. Simmons of Brigham Young University in 1988, who later collaborated with Monsanto to develop drugs targeting this enzyme.[3] Celecoxib was patented in 1993 and received approval from the U.S. Food and Drug Administration (FDA) on December 31, 1998.[3][5] It was initially co-marketed by Monsanto and Pfizer under the brand name Celebrex.[5] Following a series of mergers and acquisitions, Pfizer became the sole owner of Celebrex.[5]

Mechanism of Action

Celecoxib's primary mechanism of action is the highly selective and reversible inhibition of the COX-2 enzyme.[3] By inhibiting COX-2, Celecoxib blocks the conversion of arachidonic acid to prostaglandin precursors, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[1][4] Its selectivity for COX-2 over COX-1 is a key feature, as the inhibition of COX-1 by traditional NSAIDs is associated with gastrointestinal toxicity.[2][3] Celecoxib is approximately 10-20 times more selective for COX-2 than for COX-1.[3]

Beyond its anti-inflammatory role, Celecoxib has demonstrated anti-cancer properties.[3] Its effects in reducing colon polyps are attributed to its influence on genes and pathways involved in inflammation and malignant transformation.[3] One identified mechanism for its anti-cancer activity is its ability to bind to Cadherin-11, which may play a role in reducing cancer progression.[1][3] The anticarcinogenic mechanisms are thought to involve both COX-dependent and COX-independent pathways, including the induction of apoptosis and cell cycle arrest.[6]

References

- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Celecoxib - Wikipedia [en.wikipedia.org]

- 4. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 5. news-medical.net [news-medical.net]

- 6. ClinPGx [clinpgx.org]

Preliminary Toxicity Screening of Fluoxastrobin (C₂₁H₁₆ClFN₄O₅)

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the preliminary toxicity profile of Fluoxastrobin, a broad-spectrum strobilurin fungicide. The chemical formula C₂₁H₁₉ClFN₃O₃S provided in the query is likely a typographical error, as the widely documented formula for Fluoxastrobin is C₂₁H₁₆ClFN₄O₅[1][2][3]. This document is intended for researchers, scientists, and drug development professionals, summarizing key toxicity data, experimental methodologies, and mechanisms of action based on available public data.

Executive Summary

Fluoxastrobin is a fungicide used to control a variety of fungal diseases on a wide range of agricultural crops and turf[4][5]. It functions by inhibiting mitochondrial respiration in fungi[5][6]. Toxicological assessments indicate that Fluoxastrobin has low acute toxicity via oral, dermal, and inhalation routes[7][8]. The dog has been identified as the most sensitive species in repeated-dose studies, with the liver being a primary target organ[4]. There is no evidence of carcinogenicity, mutagenicity, neurotoxicity, or immunotoxicity[4][7].

Mechanism of Action: Mitochondrial Respiration Inhibition

Fluoxastrobin belongs to the Quinone Outside Inhibitors (QoIs) class of fungicides, also known as strobilurins[6]. Its mode of action involves the inhibition of the mitochondrial cytochrome-bc1 complex, also known as Complex III, in the electron transport chain[5]. By binding to the Qo site of this complex, Fluoxastrobin blocks the transfer of electrons from ubiquinone to cytochrome c. This interruption of the electron transport chain halts the production of ATP, the cell's primary energy source, ultimately leading to fungal cell death[5].

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity endpoints for Fluoxastrobin based on studies conducted in various species.

Table 1: Acute Toxicity of Fluoxastrobin

| Study Type | Species | Endpoint | Value | Reference |

|---|---|---|---|---|

| Oral | Rat | LD₅₀ | > 5000 mg/kg | [1] |

| Dermal | Rat | LD₅₀ | > 5000 mg/kg | [1] |

| Inhalation | Rat | LC₅₀ | > 2170 mg/m³ |

| Oral | Bobwhite Quail | LD₅₀ | > 2000 mg/kg |[2] |

Table 2: Subchronic and Chronic Toxicity Points of Departure

| Study Duration | Species | NOAEL (No-Observed-Adverse-Effect-Level) | LOAEL (Lowest-Observed-Adverse-Effect-Level) | Key Effects at LOAEL | Reference |

|---|---|---|---|---|---|

| 90-Day | Dog | 3.0 mg/kg/day | 24 mg/kg/day | Reduced body-weight gain, liver and kidney effects. | [4][7] |

| 1-Year | Dog | 1.5 mg/kg/day | 7.7 - 8.1 mg/kg/day | Body weight reductions, liver toxicity (cholestasis). | [4][8] |

| Reproduction | Rat | 1000 ppm (parental & offspring) | >10000 ppm (reproductive) | Decreased body weights, delayed preputial separation. | |

Table 3: Ecotoxicity of Fluoxastrobin

| Species | Endpoint (96 hr) | Value | Reference |

|---|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | LC₅₀ | 0.44 mg/L | [2] |

| Bluegill Sunfish (Lepomis macrochirus) | LC₅₀ | 0.97 mg/L | [2] |

| Common Carp (Cyprinus carpio) | LC₅₀ | 0.57 mg/L | [2][9] |

| Sheepshead Minnow (Cyprinodon variegatus) | LC₅₀ | > 1.374 mg/L |[9] |

Summary of Toxicological Profile

-

Acute Toxicity: Fluoxastrobin exhibits low acute toxicity through oral, dermal, and inhalation routes of exposure[7][8]. It is not a dermal irritant or sensitizer but can cause mild eye irritation[7][8].

-

Subchronic and Chronic Toxicity: The dog is the most sensitive species in repeated-dose studies[4]. The primary target organ is the liver, with effects such as cholestasis observed[4]. Kidney effects and reductions in body weight gain have also been noted at higher doses[7].

-

Carcinogenicity: Fluoxastrobin is classified as "Not Likely to be Carcinogenic to Humans" based on the absence of treatment-related tumors in long-term studies in rats and mice[4][7].

-

Mutagenicity: It has tested negative in a battery of genotoxicity assays, indicating no concern for mutagenicity[7].

-

Neurotoxicity: Studies have shown no indication that Fluoxastrobin is a neurotoxic chemical[4][7][8].

-

Reproductive and Developmental Toxicity: No increased susceptibility to prenatal or postnatal exposure has been observed. No effects on reproduction were noted, and developmental effects were not seen in rat and rabbit studies[4][8].

Experimental Protocols

While full, detailed study reports are proprietary, the methodologies can be summarized based on standard regulatory guidelines (e.g., OECD, EPA) that are typically followed for pesticide registration.

5.1 Acute Oral Toxicity (LD₅₀) This study is generally performed according to OECD Guideline 423 (Acute Oral Toxicity – Acute Toxic Class Method).

-

Test Animals: Typically, young adult female rats are used.

-

Procedure: The test substance is administered in a single dose by gavage. Animals are fasted prior to dosing. A stepwise procedure is used where the results of a small number of animals determine the dosing for the next step.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Endpoint: The LD₅₀ (median lethal dose) is determined, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals. For Fluoxastrobin, the LD₅₀ was greater than the limit dose of 5000 mg/kg[1].

5.2 90-Day Oral Toxicity Study (Subchronic) This study is generally performed according to OECD Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents).

-

Test Animals: Commonly conducted in rats and a non-rodent species, such as dogs[4][7]. Multiple dose groups and a control group are used.

-

Procedure: The test substance is administered daily via the diet or by gavage for 90 days.

-

Observations: Detailed observations are made, including clinical signs, body weight, food consumption, ophthalmology, hematology, clinical chemistry, and urinalysis.

-

Pathology: At the end of the study, all animals undergo a full necropsy. Organs are weighed, and tissues are examined microscopically.

-

Endpoints: The No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL) are determined. For the 90-day dog study, the NOAEL was 3.0 mg/kg/day[4].

5.3 Carcinogenicity Study This study is generally performed according to OECD Guideline 451 (Carcinogenicity Studies).

-

Test Animals: Long-term studies (e.g., 18-24 months) are conducted in two rodent species, typically rats and mice[4].

-

Procedure: The test substance is administered daily in the diet to several dose groups and a control group for the majority of their lifespan.

-

Observations: Animals are monitored for clinical signs of toxicity and the development of palpable masses. Body weight and food consumption are recorded regularly.

-

Pathology: A complete histopathological examination of all organs and tissues from all animals is performed to identify any neoplastic (tumorous) and non-neoplastic lesions.

-

Endpoint: The study aims to identify any potential for the substance to cause cancer. Fluoxastrobin showed no evidence of carcinogenicity in these studies[4].

Conclusion

The preliminary toxicity screening of Fluoxastrobin reveals a profile of low acute toxicity. In repeated-dose studies, the liver is the primary target organ, particularly in dogs. The compound is not considered to be carcinogenic, mutagenic, neurotoxic, or a reproductive/developmental toxicant at doses relevant to human exposure. This toxicological profile, established through a comprehensive set of standardized studies, supports its registration and use as a fungicide when applied according to safety guidelines.

References

- 1. Fluoxastrobin – Wikipedia [de.wikipedia.org]

- 2. Fluoxastrobin [drugfuture.com]

- 3. Fluoxastrobin (Ref: HEC 5725) [sitem.herts.ac.uk]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. Fluoxastrobin | C21H16ClFN4O5 | CID 11048796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]

- 7. Federal Register :: Fluoxastrobin; Pesticide Tolerances [federalregister.gov]

- 8. Federal Register :: Fluoxastrobin; Pesticide Tolerances [federalregister.gov]

- 9. bayer.com [bayer.com]

Methodological & Application

methods for synthesizing C21H19ClFN3O3S derivatives

Below are detailed application notes and protocols for the synthesis of derivatives based on the C21H19ClFN3O3S scaffold, known as Tivozanib. This information is intended for researchers, scientists, and drug development professionals.

Application Notes: Tivozanib and its Derivatives

The molecular formula this compound corresponds to Tivozanib , a potent and selective inhibitor of vascular endothelial growth factor (VEGF) receptors. Tivozanib is an anti-tumor targeted therapy drug primarily used in the treatment of renal cell carcinoma (RCC).[1] Its mechanism of action involves the inhibition of all three VEGF receptors (VEGFR-1, -2, and -3), which play a crucial role in angiogenesis, the process of forming new blood vessels that tumors require to grow and metastasize.[1] By blocking these receptors, Tivozanib effectively cuts off the tumor's blood supply, thereby inhibiting its growth.[1]

The synthesis of Tivozanib derivatives is a key strategy in medicinal chemistry for several purposes:

-

Structure-Activity Relationship (SAR) Studies: To understand which parts of the molecule are essential for its biological activity and to optimize its potency.

-

Improving Pharmacokinetic Properties: To enhance absorption, distribution, metabolism, and excretion (ADME) profiles, leading to better drug efficacy and safety.

-

Overcoming Drug Resistance: Cancer cells can develop mutations that make them resistant to existing drugs. Novel derivatives may be effective against these resistant strains.[2]

-

Exploring New Therapeutic Indications: Derivatives may exhibit different selectivity profiles, potentially making them useful for other diseases.

The quinoline core of Tivozanib serves as a versatile scaffold for chemical modification to generate a library of novel compounds for biological screening.

Signaling Pathway Inhibition

The diagram below illustrates the signaling pathway targeted by Tivozanib.

Experimental Protocols

The synthesis of Tivozanib and its derivatives can be achieved through a multi-step process. The following protocols are representative methods based on published literature.[1][3]

Protocol 1: Synthesis of the Tivozanib Core Structure

A key step in the synthesis of Tivozanib involves the condensation of a quinoline intermediate with other precursors.[1][3]

Objective: To synthesize Tivozanib via a condensation reaction.

Materials:

-

4-[(4-amino-3-chlorophenyl)oxy]-6,7-dimethoxyquinoline

-

Phenyl chloroformate

-

3-amino-5-methylisoxazole

-

Organic solvent (e.g., N,N-dimethylformamide (DMF), Pyridine)[1][3]

-

Strong base (e.g., Sodium Carbonate, Potassium Carbonate, Sodium Hydride)[1]

Procedure:

-

In a suitable reaction vessel, dissolve 4-[(4-amino-3-chlorophenyl)oxy]-6,7-dimethoxyquinoline in the chosen organic solvent.

-

Add the strong base to the mixture and stir.

-

In a separate step or sequence, react phenyl chloroformate and 3-amino-5-methylisoxazole to form an activated intermediate.

-

Add the activated intermediate to the reaction mixture containing the quinoline compound.

-

Allow the reaction to proceed under controlled temperature conditions until completion, monitoring progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction and use standard extraction and purification techniques (e.g., column chromatography) to isolate the final product, Tivozanib.

-

Characterize the purified compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Representative Reaction Conditions for Tivozanib Synthesis

| Reactant A | Reactant B | Solvent | Base | Reported Yield |

|---|

| 4-[(4-amino-3-chlorophenyl)oxy]-6,7-dimethoxyquinoline | Phenyl chloroformate, 3-amino-5-methylisoxazole | DMF | Sodium Carbonate | High[1][3] |

Protocol 2: General Method for Synthesizing Tivozanib Derivatives

To generate derivatives, the core quinoline intermediate can be reacted with a variety of substituted building blocks instead of 3-amino-5-methylisoxazole. This approach allows for the systematic modification of the molecule's periphery.

Objective: To create a library of Tivozanib derivatives for SAR studies.

Procedure:

-

Synthesize the key intermediate, 4-[(4-amino-3-chlorophenyl)oxy]-6,7-dimethoxyquinoline, according to established literature methods.[1]

-

In parallel, prepare a diverse set of substituted building blocks (e.g., various substituted anilines, heterocyclic amines, or sulfonyl chlorides).

-

In separate reaction vessels, couple the key quinoline intermediate with each of the diverse building blocks under optimized reaction conditions (similar to Protocol 1).

-

Purify each resulting derivative using parallel purification techniques or standard column chromatography.

-

Confirm the structure and purity of each derivative before biological evaluation.

Table 2: Illustrative Scheme for Derivative Synthesis

| Key Intermediate | Diverse Building Block (R-group) | Resulting Derivative Structure |

|---|---|---|

| 4-[(4-amino-3-chlorophenyl)oxy]-6,7-dimethoxyquinoline | Substituted Amine 1 (R1-NH2) | Tivozanib analog with R1 group |

| 4-[(4-amino-3-chlorophenyl)oxy]-6,7-dimethoxyquinoline | Substituted Amine 2 (R2-NH2) | Tivozanib analog with R2 group |

| 4-[(4-amino-3-chlorophenyl)oxy]-6,7-dimethoxyquinoline | Sulfonyl Chloride 1 (R3-SO2Cl) | Tivozanib analog with R3-SO2 group |

| 4-[(4-amino-3-chlorophenyl)oxy]-6,7-dimethoxyquinoline | Acyl Chloride 1 (R4-COCl) | Tivozanib analog with R4-CO group |

General Workflow for Derivative Synthesis and Evaluation

The following diagram outlines the logical workflow from synthesis to biological testing.

References

- 1. CN102532116A - Synthesis method of anti-tumor targeted therapeutic drug tivozanib - Google Patents [patents.google.com]

- 2. Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN102532116B - Synthesis method of anti-tumor targeted therapeutic drug tivozanib - Google Patents [patents.google.com]

Application Notes and Protocols for the Quantification of Tianeptine (C21H19ClFN3O3S)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Tianeptine (chemical formula: C21H19ClFN3O3S) in various matrices, including pharmaceutical formulations and biological samples. The protocols are based on established analytical techniques and are intended to guide researchers in developing and validating their own methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of Tianeptine in bulk drug and tablet formulations. It offers a balance of sensitivity, selectivity, and accessibility.

Experimental Protocol

a. Sample Preparation (Tablets)

-

Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.

-

Accurately weigh a portion of the powder equivalent to 100 mg of Tianeptine and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of a suitable solvent (e.g., isopropyl alcohol or a mixture of methanol and water) and sonicate for 15 minutes to dissolve the drug.[1]

-

Allow the solution to cool to room temperature and then dilute to the mark with the same solvent.

-

Filter the solution through a 0.45 µm membrane filter to remove any insoluble excipients.

-

Prepare working standard solutions of Tianeptine in the same solvent to construct a calibration curve.

b. Chromatographic Conditions

-

HPLC System: An Agilent 1100 system or equivalent.[2]

-

Column: Agilent-Zorbax-XDB-C18 (e.g., 4.6 x 150 mm, 5 µm) or Spherisorb ODS1 (4.6 x 150 mm, 5 µm).[3][4]

-

Mobile Phase: A gradient elution with acetonitrile and 0.02M sodium acetate (pH 4.2) has been reported.[3][5] An isocratic system consisting of a mixture of acetonitrile and 10 mM orthophosphoric acid (pH 2.5) (77:23, v/v) can also be used.[6]

-

Flow Rate: 0.75 to 1.0 mL/min.

c. Data Analysis

-

Construct a calibration curve by plotting the peak area of the Tianeptine standards against their known concentrations.

-

Determine the concentration of Tianeptine in the sample solutions from the calibration curve.

Quantitative Data Summary

| Parameter | Value | Reference |

| Linearity Range | 0.5 - 50 µ g/injection | [3][5] |

| Limit of Detection (LOD) | 8 ng/injection | [3] |

| Limit of Quantitation (LOQ) | 30 ng/injection | [3] |

| Inter-assay Deviation | < 0.03% | [3][5] |

| Day-to-day Variation | < 0.1% | [3][5] |

Experimental Workflow (HPLC-UV)

Caption: Workflow for Tianeptine quantification in tablets by HPLC-UV.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of Tianeptine in complex biological matrices such as human plasma and blood.

Experimental Protocol

a. Sample Preparation (Human Plasma)

-

Protein Precipitation (PPT):

-

To 100 µL of plasma sample, add 200 µL of an internal standard (IS) solution prepared in acetonitrile.[2]

-

Vortex the mixture for 90 seconds to precipitate proteins.[2]

-

Centrifuge the sample at high speed (e.g., 15,000 rpm) for 5 minutes.[2]

-

Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.[2]

-

-

Solid Phase Extraction (SPE):

-

To a 200 µL sample, add 2 mL of 100 mM phosphate buffer (pH 6) and the internal standard.[7]

-

Condition a Styre Screen® HLB SPE cartridge with methanol and then equilibrate with the phosphate buffer.[7]

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with an appropriate solvent to remove interferences.

-

Elute the Tianeptine and IS with a suitable elution solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

-

b. LC-MS/MS Conditions

-

LC System: Shimadzu Nexera LC-30AD or Agilent 1100/1290 series.[2][7]

-

Column: SelectraCore® C18 (50 x 2.1 mm, 2.7 µm) or Agilent Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm).[7][8]

-

Mobile Phase: A gradient elution using:

-

Flow Rate: 0.4 mL/min.[7]

-

Injection Volume: 5 µL.[7]

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Shimadzu MS-8050 or Agilent 6460).[7][9]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]

-

MRM Transitions:

c. Data Analysis

-

Generate a calibration curve by plotting the peak area ratio of Tianeptine to the internal standard against the corresponding concentrations.

-

Calculate the concentration of Tianeptine in the plasma samples using the regression equation from the calibration curve.

Quantitative Data Summary

| Parameter | Value (in Blood/Urine) | Reference |

| Linearity Range | 20 - 1000 ng/mL | [7] |

| Recovery (Blood) | 87 - 89% | [7] |

| Recovery (Urine) | 93 - 96% | [7] |

| Matrix Effects (Blood) | -12% to 24% | [7] |

| Matrix Effects (Urine) | -19% to -15% | [7] |

Experimental Workflow (LC-MS/MS)

Caption: Workflow for Tianeptine quantification in plasma by LC-MS/MS.

Visible Spectrophotometry

This colorimetric method provides a simple and cost-effective approach for the determination of Tianeptine in pharmaceutical formulations, suitable for routine quality control.

Experimental Protocol

a. Sample Preparation (Tablets)

-

Prepare the tablet powder as described in the HPLC-UV section.

-

Dissolve a quantity of powder equivalent to 100 mg of Tianeptine in 25 mL of isopropyl alcohol, sonicate for 15 minutes, and filter.

-

Evaporate the filtrate to dryness and dissolve the residue in a known volume of distilled water to obtain a stock solution.

b. Colorimetric Reaction

-

Method 1 (with Brucine and Sodium Metaperiodate):

-

To an aliquot of the sample solution, add brucine solution and sodium metaperiodate in an acidic medium.

-

A purple-red colored species is formed, which is measured at 510 nm.

-

-

Method 2 (with Folin-Ciocalteu Reagent):

-

To 5.0 mL of a working standard solution of Tianeptine (400 µg/mL), add 1.0 mL of Folin-Ciocalteu reagent (1.092x10⁻² M) and 5.0 mL of a buffer solution (pH 8.0).

-

Allow the mixture to stand for 15 minutes for complete color development.

-

Dilute the solution to 25 mL with distilled water.

-

Measure the absorbance of the yellowish-brown colored species at 450 nm against a reagent blank.

-

c. Data Analysis

-

Prepare a series of standard solutions and subject them to the same colorimetric reaction.

-

Construct a calibration curve by plotting the absorbance versus the concentration of Tianeptine.

-

Determine the concentration of Tianeptine in the tablet samples from the calibration curve.

Quantitative Data Summary

| Parameter | Method 1 (Brucine) | Method 2 (Folin Reagent) | Reference |

| λmax | 510 nm | 450 nm | |

| Linearity Range | 8 - 24 µg/mL | 16 - 80 µg/mL |

Experimental Workflow (Visible Spectrophotometry)

Caption: Workflow for Tianeptine quantification by Visible Spectrophotometry.

References

- 1. phmethods.net [phmethods.net]

- 2. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Formulation of a Novel Tianeptine Sodium Orodispersible Film - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-performance liquid chromatographic stability indicating assay method of tianeptine sodium with simultaneous fluorescence and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. unitedchem.com [unitedchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Assays of C21H19ClFN3O3S (Vemurafenib)

For Researchers, Scientists, and Drug Development Professionals

Introduction

C21H19ClFN3O3S, commonly known as Vemurafenib (PLX4032, RG7204), is a potent and selective inhibitor of the BRAF kinase with the V600E mutation.[1][2] This mutation leads to constitutive activation of the BRAF protein, driving aberrant signaling through the mitogen-activated protein kinase (MAPK) pathway and promoting cell proliferation and survival in certain cancers, most notably melanoma.[3][4] These application notes provide detailed protocols for key in vitro assays to characterize the activity of Vemurafenib and similar BRAF inhibitors.

Mechanism of Action

Vemurafenib selectively binds to the ATP-binding site of the mutated BRAF V600E kinase, inhibiting its activity.[5] This action blocks the downstream phosphorylation cascade of the MAPK/ERK signaling pathway (RAF > MEK > ERK), leading to cell cycle arrest, inhibition of proliferation, and induction of apoptosis in BRAF V600E-positive cancer cells.[1][6]

Signaling Pathway Diagram

Caption: MAPK signaling pathway with Vemurafenib inhibition.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of Vemurafenib (PLX4032) in various cancer cell lines.

| Cell Line | Cancer Type | BRAF Status | Assay Type | IC50 Value | Reference |

| A375 | Melanoma | V600E | MTT Assay | 116 nM | [2] |

| M229 | Melanoma | V600E | MTS Assay | 0.5 µM | [6] |

| M233 | Melanoma | V600E | MTS Assay | 15 µM | [6] |

| HT29 | Colorectal Cancer | V600E | MTT Assay | 0.025 - 0.35 µmol/L | [7] |

| Colo205 | Colorectal Cancer | V600E | MTT Assay | 0.025 - 0.35 µmol/L | [7] |

| RKO | Colorectal Cancer | V600E | MTT Assay | 4.57 µmol/L | [7] |

| SW872 | Sarcoma | V600E | MTS Assay | Significant growth reduction at 0.31-5 µM | [8] |

| SA-4 | Sarcoma | V600E | MTS Assay | Significant growth reduction at 0.31-5 µM | [8] |

Experimental Protocols

Cell Proliferation Assay (MTS/MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

BRAF V600E mutant (e.g., A375, HT29) and BRAF wild-type (e.g., C8161) cancer cell lines.[1]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Vemurafenib (this compound) dissolved in DMSO.[6]

-

96-well plates.

-

MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

-

Plate reader.

Protocol:

-

Seed cells in a 96-well plate at a density of 1,000-2,000 cells per well and incubate overnight.[8]

-

Prepare serial dilutions of Vemurafenib in complete culture medium.

-

Remove the overnight culture medium from the cells and add 100 µL of the Vemurafenib dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for 72-96 hours.[8]

-

Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot Analysis of MAPK Pathway Inhibition

This protocol is for assessing the phosphorylation status of key proteins in the MAPK pathway.

Materials:

-

BRAF V600E mutant and wild-type cell lines.

-

Vemurafenib.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis equipment.

-

Transfer apparatus and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-p-MEK, anti-total MEK, anti-p-ERK, anti-total ERK, and a loading control (e.g., anti-GAPDH or anti-tubulin).[2][9]

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of Vemurafenib for a specified time (e.g., 2, 6, or 24 hours).[9]

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. The inhibition of the MAPK pathway is indicated by a decrease in the levels of p-MEK and p-ERK.[7]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay detects early (Annexin V positive) and late (Annexin V and Propidium Iodide positive) apoptotic cells.

Materials:

-

BRAF V600E mutant and wild-type cell lines.

-

Vemurafenib.

-

Annexin V-FITC and Propidium Iodide (PI) staining kit.

-

Flow cytometer.

Protocol:

-

Treat cells with Vemurafenib at a concentration known to inhibit proliferation (e.g., 1 µM) for 24, 48, and 72 hours.[1]

-

Harvest the cells, including any floating cells in the medium.

-

Wash the cells with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour.

Experimental Workflow Diagram

Caption: General workflow for in vitro testing of Vemurafenib.

References

- 1. PLX4032, a Potent Inhibitor of the B-Raf V600E Oncogene, Selectively Inhibits V600E-positive Melanomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The BRAFV600E inhibitor, PLX4032, increases type I collagen synthesis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BRAF inhibitor vemurafenib improves the antitumor activity of adoptive cell immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. pnas.org [pnas.org]

Application Note: C21H19ClFN3O3S as a Potent and Selective Inhibitor of Cyclin-Dependent Kinase 9 (CDK9)

Abstract

This document provides detailed protocols and application notes for the characterization of C21H19ClFN3O3S, a novel small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key transcriptional regulator and a validated target in oncology. Herein, we describe the biochemical and cellular activity of this compound and provide protocols for its evaluation. All data presented is for illustrative purposes.

Introduction

Cyclin-Dependent Kinase 9 (CDK9), in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, promoting transcriptional elongation of many genes, including key proto-oncogenes such as MYC. Dysregulation of CDK9 activity is implicated in various malignancies, making it an attractive target for therapeutic intervention.

This compound is a novel, ATP-competitive inhibitor of CDK9. This application note details its in vitro enzymatic and cellular activities and provides protocols for its use in kinase inhibition assays and cell-based studies.

Materials and Methods

Compound Handling

-

Compound: this compound

-

Molecular Weight: 475.9 g/mol

-

Solubility: Soluble in DMSO up to 10 mM.

-

Storage: Store at -20°C. Avoid repeated freeze-thaw cycles.

In Vitro Kinase Inhibition Assay

A time-resolved fluorescence energy transfer (TR-FRET) assay was used to determine the potency of this compound against a panel of CDK enzymes.

Protocol:

-

Prepare a 10-point serial dilution of this compound in DMSO, followed by a 1:100 dilution in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

-

Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of the respective CDK/Cyclin enzyme complex to the wells.

-

Initiate the kinase reaction by adding 5 µL of a mixture containing the peptide substrate and ATP at the Km concentration for each enzyme.

-

Incubate the reaction at room temperature for 60 minutes.

-

Stop the reaction by adding 5 µL of TR-FRET detection buffer containing a europium-labeled anti-phospho-substrate antibody.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a suitable TR-FRET plate reader (Excitation: 320 nm, Emission: 620 nm and 665 nm).

-

Calculate the ratio of the emission at 665 nm to that at 620 nm. Data is then normalized to vehicle (100% activity) and a positive control inhibitor (0% activity) to determine percent inhibition.

-

Determine the IC50 values by fitting the percent inhibition data to a four-parameter logistic equation.

Cell-Based Proliferation Assay

The effect of this compound on the proliferation of the human acute myeloid leukemia (AML) cell line MOLM-13, which is known to be sensitive to CDK9 inhibition, was assessed.

Protocol:

-

Seed MOLM-13 cells in a 96-well plate at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Prepare a serial dilution of this compound in culture medium.

-

Add the diluted compound to the cells and incubate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Add a resazurin-based cell viability reagent (e.g., CellTiter-Blue®) to each well and incubate for 4 hours.

-

Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) using a plate reader.

-

Calculate the half-maximal effective concentration (EC50) by plotting the percentage of viable cells against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Results

The inhibitory activity of this compound was evaluated against a panel of cyclin-dependent kinases. The compound demonstrated high potency for CDK9 and selectivity over other tested CDKs. The cellular activity was consistent with its biochemical profile.